Acetic acid;1,8-dimethylnaphthalen-2-ol
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Overview
Description
Acetic acid;1,8-dimethylnaphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of an acetic acid group and a hydroxyl group on a dimethyl-substituted naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,8-dimethylnaphthalen-2-ol typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the naphthalene ring. Subsequent methylation and hydroxylation steps can be carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,8-dimethylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the acetic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Acetic acid;1,8-dimethylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;1,8-dimethylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1,8-Dimethylnaphthalene: Lacks the acetic acid and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Naphthol: Contains a hydroxyl group but lacks the dimethyl and acetic acid substituents.
Acetic acid: A simple carboxylic acid without the aromatic naphthalene structure.
Uniqueness
Acetic acid;1,8-dimethylnaphthalen-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetic acid and hydroxyl groups on a dimethyl-substituted naphthalene ring allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
64374-94-3 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;1,8-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-8-4-3-5-10-6-7-11(13)9(2)12(8)10;1-2(3)4/h3-7,13H,1-2H3;1H3,(H,3,4) |
InChI Key |
ARBHHQVBCRSDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CC2=CC=C1)O)C.CC(=O)O |
Origin of Product |
United States |
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